![molecular formula C14H10F2O3 B6402818 5-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261967-36-5](/img/structure/B6402818.png)
5-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (5-Fluoro-2-FMPB) is an organic compound that is widely used in scientific research laboratories. It is a white, odorless, crystalline solid with a molecular formula of C9H7FO3 and a molecular weight of 188.14 g/mol. 5-Fluoro-2-FMPB has a melting point of 152-154 °C and a boiling point of 344-346 °C. It is soluble in water, methanol, ethanol, and acetone.
Mechanism of Action
5-Fluoro-2-FMPB is a fluorinated compound that has been found to have a variety of biochemical and physiological effects. It acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other pro-inflammatory mediators. In addition, 5-Fluoro-2-FMPB has been found to inhibit the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-Fluoro-2-FMPB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of leukotrienes and other pro-inflammatory mediators. In addition, 5-Fluoro-2-FMPB has been found to inhibit the metabolism of drugs by the enzyme cytochrome P450 (CYP). It has also been found to have anti-oxidant and anti-inflammatory effects, and has been found to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-FMPB in laboratory experiments has several advantages. It is relatively inexpensive and has a high purity level (95%). In addition, it is easy to synthesize and is readily available. However, there are also some limitations to its use. It is a potent inhibitor of the enzyme cyclooxygenase (COX), which can lead to adverse effects if not used properly. In addition, it can cause adverse effects if used in high concentrations. Therefore, it is important to use 5-Fluoro-2-FMPB in laboratory experiments with caution.
Future Directions
The use of 5-Fluoro-2-FMPB in scientific research is still in its early stages. However, there are several potential future directions for its use. It could be used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs. In addition, it could be used in the development of new polymers and in the study of the structure and function of proteins and enzymes. Furthermore, 5-Fluoro-2-FMPB could be used in the development of new herbicides and pesticides, as well as in the study of the biochemical and physiological effects of compounds.
Synthesis Methods
5-Fluoro-2-FMPB can be synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-3-methoxyphenol with 2-fluoro-5-nitrobenzoic acid in the presence of anhydrous sodium acetate, acetic acid, and pyridine. The resulting product is 5-fluoro-2-(4-fluoro-3-methoxyphenyl)benzamide. The second step involves the hydrolysis of the benzamide in the presence of hydrochloric acid and acetic acid. The resulting product is 5-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%.
Scientific Research Applications
5-Fluoro-2-FMPB is widely used in scientific research laboratories as a reagent in a variety of experiments. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, herbicides, and pesticides. It is also used in the synthesis of fluorinated compounds and in the study of the mechanism of action of drugs. In addition, 5-Fluoro-2-FMPB is used in the synthesis of polymers and in the study of the structure and function of proteins and enzymes.
properties
IUPAC Name |
5-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-6-8(2-5-12(13)16)10-4-3-9(15)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMCYZIVKPNGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690184 |
Source
|
Record name | 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-36-5 |
Source
|
Record name | 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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